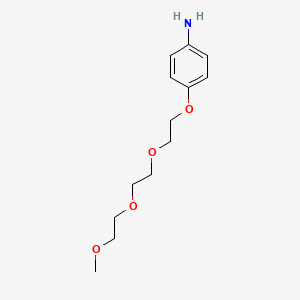

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTLHSZQFYADME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620061 |

Source

|

| Record name | 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355116-94-8 |

Source

|

| Record name | 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Integrity and Analytical Profiling of mPEG3-Aniline Derivatives

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: Chemical Characterization & Quality Control of Monodisperse PEG-Aniline Linkers

Executive Summary: The Aniline Advantage in Bioconjugation

In the landscape of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linker chemistry dictates stability and pharmacokinetics. mPEG3-aniline (Methyl-PEG3-4-Aniline) represents a specialized class of heterobifunctional linkers designed for oxidative coupling and nucleophilic catalysis .

Unlike standard aliphatic amine PEGs, the aromatic aniline moiety offers a unique reactivity profile: it is amenable to rapid, pH-controlled oxidative coupling with o-aminophenols (a reaction 10–100x faster than traditional click chemistry in certain contexts) and serves as a superior catalyst for oxime/hydrazone ligations.

However, this reactivity comes at a cost: oxidative instability . This guide outlines a rigorous, self-validating analytical framework to ensure the structural integrity of mPEG3-aniline derivatives, distinguishing high-grade reagents from oxidized degradation products.

Chemical Identity and Critical Quality Attributes (CQAs)

To validate the material, we must first define the target structure. For this guide, we focus on the ether-linked derivative, which offers superior hydrolytic stability compared to ester-linked variants.

Target Molecule: 4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline

Formula:

-

mPEG3 Backbone: A monodisperse (discrete) chain of 3 ethylene oxide units. Polydispersity here is a critical failure mode.

-

Aniline Terminus: The reactive handle. Must be primary (

) and unoxidized. -

Methoxy Cap: The inert terminus.

Table 1: Critical Quality Attributes (CQAs)

| Attribute | Specification | Analytical Method | Failure Mode |

| Purity | >95% (Area under curve) | HPLC (Reverse Phase) | Presence of azo-dimers or quinones. |

| Monodispersity | Single Mass Peak | LC-MS / HRMS | Presence of PEG2 or PEG4 homologs. |

| Identity | Confirmed Structure | 1H NMR, 13C NMR | Loss of aromatic integrity; PEG chain degradation. |

| Oxidation State | <1% Oxidized species | UV-Vis / HPLC | Color change (Yellow |

| Water Content | <0.5% | Karl Fischer | Hydrolysis risk (if ester linkages present). |

Analytical Workflow and Decision Logic

The following workflow illustrates the logic gate for releasing a batch of mPEG3-aniline for conjugation.

Figure 1: Step-wise analytical logic for validating mPEG3-aniline integrity prior to bioconjugation.

Deep Dive: NMR Structural Verification

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the "mPEG3" chain length and the integrity of the aromatic ring.

Protocol: 1H NMR Acquisition

-

Solvent: DMSO-

or -

Concentration: 10 mg/mL.

-

Scans:

16 scans to resolve end-group satellites.

Data Interpretation (Self-Validating Logic)

A pure sample must satisfy the following integration ratios (normalized to the aromatic protons):

-

Aromatic Region (6.5 – 6.8 ppm):

-

Look for two doublets (AA'BB' system) integrating to 4H total .

-

Validation Check: If these peaks broaden or shift significantly downfield (>7.0 ppm), it indicates oxidation to azo-linkages or quinone imines.

-

-

PEG Backbone (3.5 – 3.8 ppm):

-

The methylene protons of the PEG chain.

-

Validation Check: Integration must equal 12H (3 units

4 protons). If integration is 8H or 16H, the sample is PEG2 or PEG4 (incorrect chain length).

-

-

Methoxy Cap (3.3 ppm):

-

Sharp singlet.

-

Validation Check: Integration must be 3H .

-

-

Amine Protons (Variable):

-

Broad singlet, typically 3.0–5.0 ppm (solvent dependent).

-

Validation Check: Disappearance of this peak often signals salt formation (HCl) or oxidation.

-

Chromatographic Profiling (HPLC/UPLC)

Aniline derivatives are polar and UV-active. Standard C18 methods often fail to retain them sufficiently, leading to co-elution with salts.

Optimized HPLC Method

-

Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3) or Phenyl-Hexyl.

-

Why? Standard C18 may cause peak tailing due to interaction with residual silanols. Polar-embedded phases improve peak shape for basic amines.

-

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 10mM Ammonium Formate (pH 4.0).

-

Note: Acidic pH ensures the aniline is protonated (

), improving solubility and retention stability.

-

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm .

Identifying Impurities

-

Main Peak: mPEG3-Aniline (Retention time ~4-6 min).

-

Impurity A (Early eluting): Hydrolyzed PEG fragments (if ester linkages exist).

-

Impurity B (Late eluting): Azobenzene dimers . Oxidation causes dimerization (

), which is highly hydrophobic and will elute much later in the gradient.-

Critical Warning: Even 0.5% azo contamination can quench fluorescence in downstream applications.

-

Functional Reactivity: The Oxidative Coupling Pathway[2]

The ultimate test of an mPEG3-aniline reagent is its ability to undergo oxidative coupling. This reaction is specific to anilines and does not occur with aliphatic amines.

Mechanism

In the presence of an oxidant (Periodate,

Figure 2: Oxidative coupling mechanism. The aniline is activated to a radical or quinone-imine species which rapidly attacks the partner molecule.

Validation Protocol (Bench Test)

-

Mix: 100 µM mPEG3-Aniline + 100 µM o-aminophenol standard (e.g., 2-amino-p-cresol) in Phosphate Buffer (pH 6.5).

-

Initiate: Add 1 mM

(Potassium Ferricyanide) or 5 mM -

Observe:

-

Positive Result: Rapid development of a specific color (often red/orange depending on the phenolic partner) or appearance of a new mass peak (+Mass of partner - 2H) within 5 minutes.

-

Negative Result: No change indicates the aniline group is deactivated (likely acetylated or pre-oxidized).

-

Handling and Storage (The "Trustworthiness" Pillar)

Aniline derivatives are light-sensitive and hygroscopic . Improper storage is the #1 cause of experimental failure.

-

Storage: -20°C under Argon or Nitrogen.

-

Container: Amber glass vials (plastic is permeable to oxygen over time).

-

Thawing: Allow vial to reach room temperature before opening to prevent water condensation. Water promotes autoxidation.

-

Solution Stability: Do not store in solution. Prepare fresh. If necessary, solutions in DMSO are stable for 24 hours at 4°C if protected from light.

References

-

Behrens, C. R., et al. (2011).[2] "Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols." Journal of the American Chemical Society.[2] Link

-

Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Current Opinion in Chemical Biology. Link

-

Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE." Application Note. Link

-

BroadPharm. "PEGylation Reagents and Linkers: Structural Properties." Technical Data. Link

-

Crisalli, P., & Kool, E. T. (2013). "Water-soluble organocatalysts for hydrazone and oxime formation." The Journal of Organic Chemistry. Link

Sources

The Strategic Integration of PEGylated Aniline Linkers in Medicinal Chemistry: ADCs, PROTACs, and Smart Materials

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the architectural design of the linker is as critical as the payload it carries. PEGylated aniline linkers have emerged as a cornerstone technology in medicinal chemistry, bridging the gap between aqueous solubility, structural stability, and precise, stimuli-responsive payload release. This technical guide explores the mechanistic causality, synthetic workflows, and broad applications of these bifunctional linkers across Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and stimuli-responsive hydrogels.

Mechanistic Foundations: The Synergy of PEG and Aniline

The design of a successful bioconjugate requires balancing hydrophobicity, circulation half-life, and controlled cleavage. The combination of Polyethylene Glycol (PEG) and an aniline core provides a highly tunable solution to these challenges.

The Role of PEGylation

Traditional aliphatic or peptide-based linkers often suffer from high hydrophobicity, leading to the aggregation of the bioconjugate—a critical failure point in ADC development[1]. The incorporation of discrete PEG chains (e.g., PEG3, PEG4, PEG8) introduces significant hydration spheres around the linker. This steric shielding not only prevents aggregation but also protects the linker from premature proteolytic degradation in systemic circulation[2].

The Aniline Core and Self-Immolation

The aniline moiety serves as the chemical engine for payload release. In self-immolative systems, the aniline nitrogen is typically masked by an enzyme-cleavable peptide (e.g., Val-Cit). Upon enzymatic cleavage in the lysosome, the electron-rich aniline nitrogen is liberated. The lone pair on the nitrogen donates electron density into the aromatic ring, initiating a spontaneous and irreversible 1,4- or 1,6-elimination cascade[3]. This electronic cascade expels the leaving group at the benzylic position, releasing carbon dioxide and the unmodified, active payload.

Figure 1: Mechanism of 1,6-elimination and bystander killing in aniline-based ADCs.

Antibody-Drug Conjugates (ADCs): Driving the Bystander Effect

One of the most profound advantages of aniline-based linkers in ADCs is the generation of the bystander effect . Solid tumors are notoriously heterogeneous; not all cells express the target antigen. To eradicate the entire tumor, the cytotoxic payload must be able to diffuse from the targeted cell into neighboring, antigen-negative cells.

When an ADC utilizing a standard aliphatic linker is cleaved, it often leaves a positively charged primary amine on the payload at physiological pH (cytosolic pH ~7.4). Charged molecules cannot efficiently cross the hydrophobic lipid bilayer. However, when the payload is released as an aniline derivative (which typically has a pKa of ~4.6), it remains largely uncharged at cytosolic pH[4]. This uncharged state significantly increases membrane permeability, allowing the metabolite to diffuse outward and induce high levels of bystander killing[4].

Quantitative Comparison of Linker Architectures

The following table summarizes the causal relationship between linker architecture, aggregation propensity, and bystander efficacy based on established medicinal chemistry data.

| Linker Architecture | Cleavage Mechanism | Metabolite Charge (pH 7.4) | Aggregation Propensity | Bystander Killing Efficacy |

| Alkyl-Dipeptide | Protease Cleavage | Positive (Primary Amine) | High (>50%) | Low |

| PEGylated Glucuronide | Positive | Low (<5%) | Low to Moderate | |

| PEGylated Anilino-Dipeptide | Protease + 1,6-Elimination | Neutral (Aniline) | Low (<5%) | High |

| Disulfide-Alkyl | Glutathione Reduction | Positive / Thiol | Moderate | Low |

Targeted Protein Degradation: PROTAC Modular Assembly

Beyond ADCs, PEGylated aniline linkers are highly valued in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a Protein of Interest (POI) to induce its ubiquitination and subsequent degradation by the proteasome[5].

The aniline moiety provides an excellent handle for amide coupling or click chemistry, allowing for the rapid, modular assembly of PROTAC libraries. By varying the length of the PEG chain attached to the aniline core, researchers can systematically optimize the spatial distance between the POI ligand and the E3 ligase recruiter, which is critical for the formation of a stable ternary complex[6].

Figure 2: Modular assembly of PROTACs utilizing PEGylated aniline linkers.

Smart Materials: Stimuli-Responsive Hydrogels

The self-immolative properties of aniline linkers have also been adapted for bio-orthogonal smart materials. Recent advancements have utilized tetrafluoroaryl azide-aniline linkers as N-terminal capping groups for peptide-based hydrogels. Upon the introduction of a specific chemical trigger, such as trans-cyclooctene (TCO), a 1,3-dipolar cycloaddition occurs. This generates an unstable aniline intermediate that undergoes rapid 1,6-self-immolation, causing the hydrogel to undergo a complete gel-to-solution transition[7]. This "click-to-dissolve" mechanism is highly valuable for controlled, localized drug delivery systems.

Experimental Workflow: Synthesis of an Aniline-PEG3-C1-Boc Linker

To ensure scientific integrity, the synthesis of an ADC or PROTAC linker must be treated as a self-validating system. The following protocol outlines the synthesis of a foundational intermediate, Aniline-PEG3-C1-Boc[8], emphasizing the causality behind specific reagent choices and the analytical checkpoints required to validate each step.

Phase 1: PEGylation of the Aniline Core

Objective: Attach a hydrophilic PEG3 spacer to a 4-aminobenzyl alcohol core to enhance solubility.

-

Reaction Setup: Dissolve 1.0 eq of 4-aminobenzyl alcohol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of Boc-NH-PEG3-Ts (tosylated PEG) and 2.0 eq of anhydrous Potassium Carbonate (

).-

Causality:

acts as a mild base to deprotonate the phenolic/alcoholic hydroxyl groups, driving the nucleophilic substitution of the tosylate while preventing the acidic cleavage of the acid-labile Boc protecting group.

-

-

Incubation: Heat the reaction mixture to 60°C and stir for 12 hours.

-

Self-Validating Checkpoint (LC-MS): Before proceeding, sample the crude mixture for Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material mass and the emergence of the

peak corresponding to the PEGylated product confirms successful coupling. If the reaction is stalled, add 0.1 eq of Potassium Iodide (KI) to accelerate the reaction via a Finkelstein intermediate.

Phase 2: Activation for Payload Conjugation

Objective: Convert the benzylic alcohol into a reactive carbonate to facilitate the attachment of an amine-bearing cytotoxic payload.

-

Carbonate Formation: Purify the intermediate and dissolve it in anhydrous Dichloromethane (DCM). Add 1.5 eq of bis(4-nitrophenyl) carbonate and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

-

Causality: Bis(4-nitrophenyl) carbonate is utilized because it converts the relatively unreactive benzylic alcohol into a highly electrophilic mixed carbonate. This primes the molecule for a subsequent nucleophilic attack by the payload's amine, forming a stable carbamate linkage that is essential for the self-immolative cascade.

-

-

Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

-

Self-Validating Checkpoint (1H-NMR): Perform Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy. The critical validation marker is the downfield shift of the benzylic protons (typically moving from ~4.6 ppm in the alcohol to ~5.2 ppm in the carbonate). This shift confirms the successful attachment of the electron-withdrawing p-nitrophenyl group.

Conclusion

PEGylated aniline linkers represent a triumph of rational chemical design. By combining the steric and hydrophilic benefits of PEG with the precise, electron-driven self-immolation of the aniline core, researchers can overcome the historical limitations of bioconjugate aggregation and poor membrane permeability. Whether driving the bystander effect in ADCs, enabling the modular assembly of PROTACs, or functioning as triggers in smart hydrogels, these linkers will continue to be foundational tools in the development of next-generation therapeutics.

References

- Drug-Linker Conjugates for ADC - MedchemExpress.com, medchemexpress.com,

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug

- Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing | Bioconjugate Chemistry - ACS Public

- Design and Study of PEG Linkers That Enable Robust Characterization of PEGyl

- Recent advances in self-immolative linkers and their applications in polymeric reporting systems - RSC Publishing, rsc.org,

- Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) - MDPI, mdpi.com,

- Tetrafluoroaryl azide as an N-terminal capping group for click-to-dissolve diphenylalanine hydrogels - RSC Publishing, rsc.org,

- Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach, uni-muenchen.de,

Sources

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Application Workflows for 4-(mPEG3)aniline

Executive Summary

In modern drug discovery, particularly within the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of linker chemistry is as critical as the pharmacophores themselves. The compound 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (commonly referred to as 4-(mPEG3)aniline or p-mPEG3-aniline) serves as a highly specialized bifunctional building block[1].

The aniline nitrogen provides a reactive handle for amide bond formation or reductive amination, while the monodisperse triethylene glycol monomethyl ether (mPEG3) tail acts as a hydrophilic spacer. This specific structural combination is engineered to enhance the aqueous solubility of highly lipophilic degrader molecules, reduce nonspecific protein binding, and prevent the aggregation of complex conjugates in physiological media[2].

Physicochemical Profiling & Identification

Accurate identification and tracking of linker molecules are foundational to reproducible medicinal chemistry. Below is the synthesized physicochemical profile for 4-(mPEG3)aniline[1],[2].

Table 1: Physicochemical and Identification Properties

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 355116-94-8 |

| Molecular Formula | C13H21NO4 |

| Molecular Weight | 255.31 g/mol |

| SMILES | COCCOCCOCCOc1ccc(N)cc1 |

| InChIKey | ZWTLHSZQFYADME-UHFFFAOYSA-N |

| Appearance | Viscous liquid to low-melting oil |

Safety Data Sheet (SDS) & Handling Protocols

As a Senior Application Scientist, I mandate strict adherence to safety protocols when handling functionalized anilines. The electron-donating PEG ether linkage para to the amine increases the electron density on the aromatic ring. While this slightly improves nucleophilicity, it makes the compound highly susceptible to rapid air oxidation, leading to the formation of toxic azo or nitroso impurities.

Table 2: GHS Safety and Hazard Profile

| Hazard Category | GHS Code | Description | Precautionary Measures |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | H315 | Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319 | Causes serious eye irritation | P305+P351+P338 |

| STOT SE | H335 | May cause respiratory irritation | P261, P271, P304+P340 |

Storage and Handling Causality: To maintain reagent integrity, 4-(mPEG3)aniline must be stored at +2 °C to +8 °C [3]. It must be purged with an inert gas (Argon or Nitrogen) after every use. Exposure to ambient light and oxygen will cause the clear/pale-yellow oil to darken, indicating oxidative degradation which will severely depress coupling yields.

Experimental Methodology: Amide Coupling Workflow

Causality in Protocol Design: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines because the nitrogen lone pair is delocalized into the

Step-by-Step Self-Validating Protocol

-

Activation of Pharmacophore: Dissolve the carboxylic acid target (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at 0 °C for 15 minutes. Causality: Pre-activation ensures the formation of the highly reactive OAt active ester before the weak aniline nucleophile is introduced, preventing side reactions.

-

Nucleophilic Addition: Add 4-(mPEG3)aniline (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 2 to 4 hours under an Argon atmosphere.

-

Self-Validating Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL of LC-MS grade Methanol, and inject. The system validates progression when the disappearance of the starting carboxylic acid (

[M+H]+) strictly correlates with the emergence of the product mass (-

Troubleshooting: If unreacted aniline persists but the acid is fully consumed, it indicates premature hydrolysis of the active ester. Supplement with 0.2 eq of pre-activated acid rather than heating the reaction.

-

-

Quenching & Purification: Quench the reaction with saturated aqueous

. Extract with Ethyl Acetate (3x). Dry the organic layer over

Visualizations

Figure 1: Workflow for the amide coupling of 4-(mPEG3)aniline in PROTAC synthesis.

Figure 2: PROTAC-mediated targeted protein degradation via the Ubiquitin-Proteasome System.

References

Sources

The Role of Methoxy-PEG3-Aniline in Modulating Compound Hydrophilicity: A Technical Guide for Drug Development

Introduction: The Bifunctional Paradigm

In the optimization of small molecules, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs), balancing lipophilicity with aqueous solubility is a critical hurdle. Methoxy-PEG3-aniline (mPEG3-aniline) has emerged as a highly specialized bifunctional linker designed to solve this exact problem. It bridges the gap between the need for enhanced hydrophilicity—provided by the discrete polyethylene glycol (dPEG) chain—and the requirement for chemoselective reactivity and structural rigidity, driven by the aniline moiety.

This whitepaper dissects the physicochemical causality behind mPEG3-aniline, detailing how its structural domains optimize pharmacokinetics, and provides a self-validating experimental workflow for its application in site-specific bioconjugation.

Mechanistic Principles: The Thermodynamics of mPEG3-Aniline

The mPEG3 Domain: Precision Hydrophilicity

The covalent addition of methoxy-polyethylene glycol (mPEG) is a validated strategy to increase the hydrophilicity and circulating half-life of therapeutic molecules [1][1]. However, traditional polymeric PEGs (e.g., PEG2000) create massive hydration spheres that sterically occlude small-molecule pharmacophores, drastically reducing target binding affinity.

Methoxy-PEG3-aniline utilizes a discrete PEG (dPEG) architecture containing exactly three ethylene oxide units. This specific chain length provides sufficient ether oxygens to coordinate water molecules via strong hydrogen bonding. This significantly lowers the LogD (distribution coefficient) of highly lipophilic payloads without expanding the hydrodynamic radius beyond the threshold of cellular permeability. Furthermore, the terminal methoxy group prevents unwanted cross-reactivity or polymerization commonly associated with hydroxyl-terminated PEGs[2][2].

The Aniline Moiety: Rigidity and Chemoselectivity

While aliphatic amines (e.g., PEG3-amine) are highly nucleophilic, their conformational flexibility often leads to "linker collapse"—an intramolecular hydrophobic collapse where the linker folds back onto the lipophilic drug. The aniline (phenylamine) moiety introduces a rigid aromatic vector that projects the hydrophilic PEG chain outward into the solvent.

Crucially, the aniline group enables highly chemoselective bioconjugation. Under acidic conditions, aniline reacts with sodium nitrite to form a reactive diazonium salt. This electrophile undergoes rapid azo coupling specifically at the ortho-position of the phenolic ring of Tyrosine residues, allowing for site-specific protein modification rather than the heterogeneous mixtures typically generated by non-selective lysine PEGylation [3][3].

Logical Relationship: Physicochemical Optimization

Logical relationship between mPEG3-aniline structural domains and resulting ADME improvements.

Quantitative Impact on ADME Properties

The integration of mPEG3-aniline into a hydrophobic scaffold fundamentally alters its physicochemical profile. The table below summarizes the typical quantitative shifts observed when conjugating mPEG3-aniline to a highly lipophilic warhead (e.g., a kinase inhibitor).

| Physicochemical Property | Unconjugated Hydrophobic Payload | mPEG3-Aniline Conjugate | Mechanistic Causality |

| Aqueous Solubility (LogS) | < 10 µM | > 500 µM | Ether oxygens in the PEG3 chain coordinate water molecules via strong hydrogen bonding networks. |

| Lipophilicity (LogD at pH 7.4) | 4.5 (Highly lipophilic) | 2.1 (Optimal) | The hydrophilic PEG domain masks the hydrophobic surface area of the core payload. |

| Protein Binding (Non-specific) | > 98% | < 85% | The PEG hydration sphere reduces non-specific hydrophobic interactions with serum albumin. |

| Linker Conformation | Prone to collapse | Extended / Rigid | The aniline aromatic ring restricts rotational degrees of freedom, projecting the PEG outward. |

Experimental Protocol: Site-Specific Tyrosine Conjugation

To guarantee reproducibility and scientific integrity, the following workflow for Tyrosine-targeted PEGylation via mPEG3-aniline diazotization is designed as a self-validating system .

Step 1: Diazotization of mPEG3-Aniline

-

Dissolve mPEG3-aniline (1.0 eq) in 0.5 M HCl and cool the reaction vessel to 0–4 °C using an ice bath.

-

Add cold sodium nitrite (NaNO₂, 1.1 eq) dropwise under continuous stirring.

-

Self-Validation Check 1 (Nitrite Consumption): Spot the reaction mixture onto starch-iodide paper. A rapid blue-black color confirms the presence of active nitrous acid.

-

Self-Validation Check 2 (Diazonium Formation): Quench a 1 µL aliquot of the mixture into a dilute solution of alkaline β-naphthol. An immediate, intense red color (azo dye formation) visually validates the successful generation of the active diazonium electrophile. Do not proceed to protein conjugation without this confirmation.

Step 2: Bioconjugation to Target Protein

-

Prepare the target protein (containing solvent-exposed Tyrosine residues) in 100 mM borate buffer, adjusted to pH 8.5–9.0 .

-

Causality Note: The elevated pH is non-negotiable. It deprotonates the phenolic hydroxyl of Tyrosine (pKa ~10.0), increasing the electron density on the aromatic ring and activating the ortho-position for electrophilic aromatic substitution.

-

-

Add the cold mPEG3-diazonium salt solution dropwise to the protein mixture, maintaining the pH and temperature (4 °C) for 2 hours.

Step 3: Purification and Orthogonal Verification

-

Quench the reaction with an excess of a scavenger (e.g., free p-cresol) to consume any unreacted diazonium species [3][3].

-

Purify the conjugate via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

-

Self-Validation Check 3 (Spectroscopic Confirmation): Analyze the purified fraction via UV-Vis spectroscopy. The newly formed azo bond exhibits a distinct, broad absorbance peak near 330–350 nm, providing orthogonal confirmation of successful conjugation alongside standard LC-MS mass shifts.

Workflow Visualization

Step-by-step workflow for site-specific tyrosine PEGylation using mPEG3-aniline diazotization.

Conclusion

Methoxy-PEG3-aniline represents a highly rationalized approach to molecular optimization. By combining the thermodynamic hydration benefits of a discrete PEG3 chain with the structural rigidity and chemoselective reactivity of an aniline moiety, it allows drug development professionals to precisely dial in hydrophilicity without sacrificing target affinity or synthetic control.

References

-

Site-Specific PEGylation of Therapeutic Proteins | PMC - National Institutes of Health |

-

pH-Responsive Polypeptide-Based Smart Nano-Carriers for Theranostic Applications | MDPI Pharmaceutics |

-

Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts | Journal of the American Chemical Society |

Sources

Advanced Aniline-Catalyzed Bioconjugation: A Technical Guide to Oxime-Based PEGylation

An in-depth technical guide designed for researchers, scientists, and drug development professionals.

Executive Summary

The advent of site-specific PEGylation has revolutionized the pharmacokinetic profiling of therapeutic proteins, mitigating the structural heterogeneity and bioactivity loss associated with random amine-directed conjugation[1]. Among the most chemoselective methods available, oxime and hydrazone ligations target uniquely engineered aldehyde or ketone handles on proteins. However, these imine-based reactions suffer from sluggish kinetics at physiological pH. The introduction of aniline—and subsequently, rationally designed substituted anilines—as nucleophilic catalysts has fundamentally solved this bottleneck, enabling rapid, high-yield PEGylation under mild conditions[2].

This whitepaper dissects the mechanistic causality of aniline-based catalysis, compares next-generation reagents, and provides self-validating protocols for therapeutic protein PEGylation.

Mechanistic Foundations: The Causality of Nucleophilic Catalysis

To understand why experimentalists must rely on aniline derivatives, one must examine the transition states of oxime ligation. Uncatalyzed oxime formation requires the direct nucleophilic attack of an aminooxy-PEG on a protein-bound carbonyl. At a biologically relevant pH (pH 6.0–7.0), the carbonyl carbon is insufficiently electrophilic, and the aminooxy group is partially protonated, resulting in a high activation energy barrier and unacceptably slow reaction rates[2].

Aniline and its derivatives act as nucleophilic catalysts by fundamentally altering the reaction pathway. The primary amine of aniline rapidly attacks the aldehyde/ketone to form a protonated Schiff base (an iminium ion). This intermediate is highly electrophilic—significantly more reactive than the parent carbonyl. The aminooxy-PEG then rapidly attacks this Schiff base, forming the highly stable oxime linkage while regenerating the aniline catalyst[2].

Fig 1: Mechanism of aniline-catalyzed oxime ligation bypassing the slow direct-attack pathway.

Evolution of Aniline-Based Reagents: From First-Generation to Super-Catalysts

While unsubstituted aniline was the first-generation standard, its utility is bottlenecked by a low aqueous solubility limit (~100 mM) and moderate catalytic efficiency at neutral pH[2][3]. Recent structural optimizations have yielded phenylenediamines with vastly superior kinetics.

-

m-Phenylenediamine (mPDA): By shifting the amine position, mPDA achieves massive aqueous solubility, allowing experimentalists to push concentrations up to 500 mM. It releases and labels up to 15 times more protein than aniline in a 3-hour window[3][4]. However, at very high concentrations, mPDA can form an overly stable Schiff base, which may trap the intermediate and stall the reaction[2].

-

p-Phenylenediamine (pPDA): The premier catalyst for neutral pH PEGylation. Containing an electron-donating ring substituent, pPDA achieves a 120-fold rate enhancement over uncatalyzed reactions at pH 7, and is roughly 20-fold faster than standard aniline[5][6]. Crucially, it is highly effective at concentrations as low as 2 mM and forms a transient Schiff base that avoids product trapping[2][6].

Quantitative Comparison of Catalysts

The following table synthesizes the kinetic advantages of these reagents to guide your experimental design:

| Catalyst | Optimal Concentration | Relative Rate vs. Uncatalyzed (pH 7) | Relative Rate vs. Aniline | Key Physicochemical Advantage |

| None | N/A | 1x | 0.05x | Baseline reference |

| Aniline | 10 - 100 mM | ~6x | 1x | Standard baseline; limited by ~100 mM solubility limit[2]. |

| mPDA | 100 - 500 mM | ~90x | 15x | Extreme solubility allows massive concentration driving force[4]. |

| pPDA | 2 - 10 mM | 120x | 19x - 20x | Superior efficiency at low micromolar concentrations; no product trapping[2][6]. |

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology utilizes pPDA for the site-specific PEGylation of an oxidized N-terminal serine/threonine. To make this a self-validating system, we recommend spiking the reaction with 1% fluorophore-labeled aminooxy-PEG. This allows dual-channel validation: Coomassie staining for mass-shift confirmation and in-gel fluorescence to definitively prove the shift is due to the specific covalent attachment of the PEG-fluorophore complex.

Fig 2: Step-by-step experimental workflow for pPDA-catalyzed site-specific protein PEGylation.

Step-by-Step Methodology

Phase 1: Aldehyde Generation

-

Buffer exchange the target protein (containing an N-terminal Ser or Thr) into 50 mM Sodium Phosphate, pH 7.0.

-

Add sodium periodate (NaIO₄) to a final concentration of 1 mM. Incubate in the dark at 4°C for 30 minutes.

-

Quench the oxidation by adding glycerol to a final concentration of 10 mM.

-

Remove excess reagents via a desalting column (e.g., PD-10) equilibrated with 100 mM Sodium Phosphate, pH 7.0.

Phase 2: pPDA-Catalyzed PEGylation

-

Catalyst Preparation: Prepare a fresh 100 mM stock of p-phenylenediamine (pPDA) in 100 mM Sodium Phosphate, pH 7.0. Note: pPDA is light and oxygen sensitive; prepare immediately before use.

-

Reaction Assembly: To the oxidized protein (e.g., at 91 µM), add aminooxy-PEG (e.g., 20 kDa) to achieve a 5-fold molar excess (455 µM)[7].

-

Catalysis: Spike in the pPDA stock to achieve a final catalyst concentration of 10 mM[6][7].

-

Incubation: Incubate the mixture at ambient temperature (20-25°C) for 2 to 4 hours. The pPDA will drive the reaction to >90% completion within this window, a process that would otherwise take >24 hours uncatalyzed[6][7].

Phase 3: Purification and Quality Control

-

Terminate the reaction by passing the mixture through a Size Exclusion Chromatography (SEC) column to separate the PEGylated conjugate from unreacted PEG and the pPDA catalyst.

-

Validation: Analyze the fractions using SDS-PAGE. The conjugated protein will exhibit a significant apparent molecular weight shift. Confirm the exact mass of the mono-PEGylated species using Intact ESI-MS.

Advanced Applications in Therapeutics and Materials

The robust nature of aniline-catalyzed ligations has allowed the field to expand beyond simple linear PEGylation into complex bioengineering paradigms.

Sortase-Mediated PEGylation and Circularization

Researchers have brilliantly combined enzymatic precision with chemical catalysis to improve cytokine stability. By utilizing Sortase A (SrtA), an aminooxy-functionalized molecular suture can be site-specifically attached to the termini of a protein (e.g., IFNα2). Following enzymatic backbone cyclization, the engineered aminooxy group is reacted with a methoxy-capped PEG-propionaldehyde. Using aniline-catalyzed oxime ligation, this yields a cyclic, PEGylated therapeutic with vastly superior thermal stability and slower decay kinetics compared to linear counterparts[8].

Dynamic Polymersomes via Hydrazone Exchange

Beyond biologics, aniline catalysis is heavily utilized in materials science. Block-copolymer vesicles (polymersomes) can be dynamically functionalized using an aniline-catalyzed hydrazone exchange. By introducing aniline to polymersomes presenting hydrazone-linked PEG chains, researchers can trigger a rapid transimination equilibrium. This allows the vesicles to dynamically exchange their surface PEG chains with differently functionalized PEGs in the surrounding environment, creating adaptive nanostructures for targeted drug delivery[9].

References

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: Bioconjugate Chemistry (ACS Publications) / NIH URL:[Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

-

Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release Source: PMC / NIH URL:[Link]

-

Site-Specific PEGylation of Therapeutic Proteins Source: MDPI URL:[Link]

-

Sortase-catalyzed transformations that improve the properties of cytokines Source: PNAS URL:[Link]

-

Dynamically functionalized polymersomes via hydrazone exchange Source: Polymer Chemistry (RSC Publishing) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. pnas.org [pnas.org]

- 9. Dynamically functionalized polymersomes via hydrazone exchange - Polymer Chemistry (RSC Publishing) DOI:10.1039/C2PY20789C [pubs.rsc.org]

Difference between 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline and standard PEG-amines

Title: Precision vs. Polydispersity: A Technical Guide to 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline vs. Standard PEG-amines[1]

Abstract This technical guide delineates the critical structural and functional differences between This compound (herein referred to as mPEG3-Aniline ) and standard PEG-amines (e.g., mPEG-NH₂).[1] While standard PEG-amines are the industry workhorse for general lysine conjugation, mPEG3-Aniline represents a specialized class of discrete (monodisperse) linkers with unique aromatic reactivity.[1] This guide explores their divergent physicochemical properties, contrasting nucleophilic profiles, and specific applications in DNA-Encoded Libraries (DEL), electrochemical surface grafting, and oxidative bioconjugation.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The fundamental distinction lies in two dimensions: Dispersity (Purity of chain length) and Electronic Structure (Aromatic vs. Aliphatic amine).

Structural Comparison

| Feature | mPEG3-Aniline (The Specialist) | Standard mPEG-Amine (The Generalist) |

| Chemical Structure | CH3O-(CH2CH2O)3-Ph-NH2 | CH3O-(CH2CH2O)n-CH2CH2-NH2 |

| Amine Type | Aromatic (Aniline) | Aliphatic (Alkyl amine) |

| Dispersity (Đ) | 1.0 (Discrete/Monodisperse) .[1] Exact MW (~255.31 Da). | >1.05 (Polydisperse) . Gaussian distribution of chain lengths. |

| pKa of Conjugate Acid | ~4.6 (Weak base) | ~10.0 (Strong base) |

| Nucleophilicity | Low at neutral pH.[1] Requires catalysis or activation. | High at pH > 8.0. |

| Key Reactivity | Diazotization, Oxidative Coupling, Imine formation. | Acylation (NHS esters), Alkylation. |

The "Dispersity" Factor in Drug Development

Standard PEGs are polymer mixtures.[2] A "5 kDa PEG" actually contains chains ranging from 4 kDa to 6 kDa. This heterogeneity creates complex mass spectra and regulatory hurdles for Antibody-Drug Conjugates (ADCs).[1]

-

mPEG3-Aniline is a single molecular entity .[1] This allows for precise mass spectrometry characterization, essential for validating "Drug-to-Antibody Ratios" (DAR) in modern ADCs and small molecule chimeras (PROTACs).[1]

Part 2: Reactivity & Mechanism (The "Why")

The difference in pKa (4.6 vs. 10.0) dictates the experimental causality.

Standard PEG-Amines: The Nucleophilic Hammer

Aliphatic amines are protonated (

-

Mechanism: Direct nucleophilic attack.

-

Limitation: Non-selective. Will react with any available lysine on a protein surface.

mPEG3-Aniline: The Chemoselective Scalpel

Anilines are much less basic.[1] They remain neutral (unprotonated) at pH 4–7.

-

Mechanism 1: Diazotization (Unique). Reacts with

to form a Diazonium salt ( -

Mechanism 2: Oxidative Coupling. In the presence of oxidants (e.g.,

), anilines couple specifically with

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent workflows for these two molecules.

Figure 1: Decision matrix showing the divergent chemical utility. Standard amines favor basic amide coupling, while anilines unlock diazonium and azo chemistries.

Part 4: Experimental Protocols

Protocol A: Electrochemical Surface Grafting (Aniline-Specific)

This protocol utilizes the unique ability of mPEG3-Aniline to form diazonium salts, creating a robust covalent bond to carbon electrodes or gold nanoparticles.[1] Standard PEG-amines will fail this protocol.[1]

Reagents:

-

mPEG3-Aniline (10 mM stock in 0.5 M HCl).[1]

-

Sodium Nitrite (

, 100 mM aqueous solution, fresh). -

Target Surface: Glassy Carbon Electrode (GCE) or Gold Chip.

Workflow:

-

Diazotization: In a microcentrifuge tube, mix 100 µL of mPEG3-Aniline stock with 10 µL of

solution. -

Incubation: Incubate on ice (0–4°C) for 15 minutes. The solution now contains the reactive diazonium species (

).[1] -

Electrografting: Immerse the GCE into the solution. Apply a cyclic voltammetry sweep (0.5 V to -0.6 V vs Ag/AgCl) for 2–5 cycles.

-

Validation: Rinse with water and acetone. The surface is now permanently PEGylated (verifiable by contact angle or suppression of ferrocyanide redox peaks).

Protocol B: Standard NHS-Ester Conjugation (Standard PEG-Amine)

The industry standard for modifying proteins.[1] Note the pH requirement.

Reagents:

-

Protein of Interest (1 mg/mL in PBS).

-

mPEG-NHS Ester (Standard polydisperse or discrete).[1]

-

Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

Workflow:

-

Buffer Exchange: Ensure protein is in pH 8.5 buffer. (Crucial: Tris or Glycine buffers must be avoided as they contain competing amines).[3][5]

-

Solubilization: Dissolve mPEG-NHS in dry DMSO immediately before use.

-

Reaction: Add mPEG-NHS to protein at 10–20 molar excess.

-

Incubation: React for 1 hour at Room Temperature.

-

Quenching: Add 1 M Tris (pH 8.0) to quench unreacted NHS esters.

Part 5: Strategic Applications in Drug Discovery

DNA-Encoded Libraries (DEL)

mPEG3-Aniline is a critical "Building Block" in DEL synthesis.[1]

-

Why? In "Split-and-Pool" synthesis, the aniline group allows for the creation of diverse libraries via reductive amination with aldehydes or acylation with carboxylic acids.[1]

-

The Advantage: Its discrete nature ensures that the DNA barcode perfectly matches the mass of the small molecule. A polydisperse PEG would broaden the mass signal, making "hit" identification by sequencing/mass-spec impossible.

Bioorthogonal "Click" Chemistry

While standard amines react with everything, mPEG3-Aniline can be used for oxidative coupling .[1]

-

Reaction: Aniline +

-Aminophenol + -

This reaction is fast, specific, and works at neutral pH, allowing labeling of specific sites without affecting protein function.

References

-

Comparison of Reaction Rates of NHS Esters. ResearchGate. Analysis of aliphatic amine nucleophilicity vs. pH and hydrolysis rates.

-

Grafting of Diazonium Salts on Surfaces: Application to Biosensors. PubMed / PMC. Detailed review of using aniline-derived diazonium salts for covalent surface modification.

-

Building Block-Centric Approach to DNA-Encoded Library Design. PubMed / PMC. Discusses the role of amine building blocks (including anilines) in DEL synthesis and the importance of physicochemical properties.

-

Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. JACS / PubMed. Describes the bioorthogonal oxidative coupling of anilines.

-

Monodisperse vs. Polydisperse PEGylation. Biomacromolecules. Highlights the advantages of discrete PEGs in reducing immunogenicity and improving analytical characterization. [1]

Sources

Reactivity Overview of the Aniline Group in PEGylated Aromatics: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, or PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] When the molecule is an aromatic compound bearing an aniline functional group, the PEG chain imparts more than just stealth properties; it fundamentally alters the chemical reactivity of the aniline moiety. This guide provides an in-depth analysis of these changes, moving beyond a simple recitation of reactions to explore the underlying principles of steric and electronic modulation. We will examine how the presence of a PEG chain influences reactions at the aniline nitrogen and on the aromatic ring, providing field-proven insights and detailed protocols for researchers in drug development and bioconjugation.

The Duality of the Aniline Group in Drug Development

The aniline functional group is a versatile building block in medicinal chemistry.[3] Its primary amine serves as a nucleophilic handle for conjugation, while the aromatic ring can participate in a variety of transformations. However, this utility is tempered by significant challenges:

-

High Reactivity: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS).[4][5] This can lead to a lack of selectivity and the formation of polysubstituted byproducts.[5]

-

Oxidation Sensitivity: The electron-rich nature of the aniline ring makes it prone to oxidation, especially under the harsh conditions required for some transformations like nitration, leading to complex side products and tars.[6]

-

Basicity Issues: In the presence of Lewis acids, such as those used in Friedel-Crafts reactions, the basic aniline nitrogen forms a complex with the catalyst. This deactivates the ring, effectively shutting down the desired reaction.[4][6]

PEGylation introduces a macromolecular substituent that directly addresses these challenges, not by masking the group entirely, but by predictably modulating its inherent reactivity.

The Influence of the PEG Chain: Steric Shielding and Electronic Effects

The primary mechanism by which PEGylation alters the reactivity of an attached aniline is through the sheer physical presence of the polymer chain.

The Dominant Role of Steric Shielding

A PEG chain, even one of a modest 2 kDa, creates a significant hydrodynamic volume around the functional group.[7] This "steric shielding" effect is the most critical factor governing the reactivity of PEGylated anilines.[8]

-

Hindered Access to Nitrogen: The PEG chain physically obstructs the path of incoming reagents to the aniline's nitrogen atom. This can slow the rates of N-acylation and N-alkylation reactions.

-

Regiocontrol in EAS: The steric bulk effectively blocks the ortho positions of the aromatic ring. Consequently, electrophilic aromatic substitution reactions that would typically yield a mixture of ortho and para products are overwhelmingly directed to the more accessible para position. This provides a powerful, built-in tool for achieving regioselectivity.

The extent of this steric effect is directly proportional to the molecular weight and branching of the PEG chain.[8][9] A 20 kDa PEG chain will exert a more profound shielding effect than a 5 kDa chain.[8]

Subtle Electronic Contributions

The polyether backbone of PEG consists of repeating ethoxy units. The oxygen atoms, with their lone pairs of electrons, are generally considered to have an electron-donating inductive effect. This can subtly increase the electron density of the aromatic system, although this effect is often overshadowed by the dominant steric influences.[10][11] The primary electronic consideration arises when strong acids are present. The basic aniline nitrogen can be protonated to form an anilinium ion (-NH₃⁺), a strongly deactivating, meta-directing group.[12][13] The local environment created by the PEG chain can influence the pKa of the aniline group, thereby affecting its propensity for protonation under specific reaction conditions.

The interplay of these effects is crucial for predicting reaction outcomes.

Caption: Factors influencing the reactivity of PEGylated anilines.

Key Reactions of PEGylated Anilines

Reactions at the Nitrogen: N-Acylation

N-acylation is a fundamental transformation used to introduce amide functionalities, which can serve as protecting groups or as integral parts of a final drug structure.[14] While the reaction of a standard aniline with an acyl chloride or anhydride is often rapid, the steric hindrance from a PEG chain necessitates modified conditions.

Causality: The reduced accessibility of the nitrogen lone pair requires either longer reaction times, higher temperatures, or the use of more reactive acylating agents or catalysts to achieve high conversion.[15][16] Phase-transfer catalysts can be particularly effective in these systems.[16]

Self-Validating Protocol: A robust protocol includes in-process monitoring (e.g., by TLC or HPLC) to ensure the reaction proceeds to completion before quenching. Purification is critical to remove unreacted starting material and acylating agent.

Reactions on the Ring: Electrophilic Aromatic Substitution

As mentioned, the amino group is a powerful ortho, para-director.[3][17] In PEGylated systems, this is simplified:

PEG-NH-Ar + E⁺ → PEG-NH-Ar-E (para)

-

Halogenation: The reaction of aniline with bromine water typically yields 2,4,6-tribromoaniline instantaneously.[5][6] For a PEGylated aniline, the reaction can be controlled to yield the para-monobrominated product with high selectivity due to the steric blocking of the ortho positions.

-

Nitration: Direct nitration of aniline is problematic due to oxidation and the formation of a meta-directing anilinium ion in the acidic medium.[6][12] While protecting the amino group via acetylation is a common strategy for non-PEGylated anilines, the inherent steric protection of the PEG chain itself can favor para-nitration, though milder nitrating conditions are still strongly advised to prevent oxidation.

Diazotization and Azo Coupling

Diazotization, the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, is a cornerstone of aniline chemistry.[][19][20]

PEG-NH-Ar-NH₂ + NaNO₂ + 2HX → PEG-NH-Ar-N₂⁺X⁻ + NaX + 2H₂O

These PEGylated diazonium salts are valuable intermediates. They can be coupled with electron-rich aromatic compounds (like phenols or other anilines) in azo coupling reactions to form highly colored azo compounds, which have applications as dyes and molecular probes.[][19]

Modern Bioconjugation: Oxidative Coupling

A highly efficient and chemoselective method for bioconjugation involves the oxidative coupling of anilines.[21] In the presence of an oxidant like sodium periodate (NaIO₄), anilines can be coupled rapidly to other aromatic systems, such as o-aminophenols or N,N-dialkyl-p-phenylenediamines, under aqueous conditions.[21][22][23] This reaction is exceptionally fast, often reaching high conversion in minutes, and is bioorthogonal, meaning it does not interfere with native biological functional groups.[21][22] Attaching a PEG-aniline moiety to a molecule allows it to be rapidly and specifically conjugated to a protein or other biomolecule engineered to contain the appropriate coupling partner.[22]

Experimental Protocols & Data

General Workflow for N-Acylation

This workflow outlines the key steps for acylating a PEGylated aniline.

Caption: Experimental workflow for N-acylation of a PEGylated aniline.

Protocol: N-Acetylation of p-amino-PEG(5k)-benzyl ether

This protocol is a representative example for the N-acetylation of a terminal aniline group on a PEG chain.

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve p-amino-PEG(5k)-benzyl ether (1.0 g, ~0.2 mmol) and pyridine (32 µL, 0.4 mmol, 2.0 eq) in 10 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all solids have dissolved.

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Add acetic anhydride (28 µL, 0.3 mmol, 1.5 eq) dropwise to the stirred solution over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., 10% MeOH in DCM) or HPLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench by slowly adding 15 mL of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of DCM. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Dissolve the crude product in a minimal amount of DCM (~5 mL) and precipitate the product by adding it dropwise to 150 mL of cold diethyl ether with vigorous stirring.

-

Isolation: Collect the white solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

-

Characterization: Confirm the structure and purity of the N-acetylated product by ¹H NMR (observing the appearance of a new acetyl methyl singlet ~2.1 ppm) and MALDI-TOF mass spectrometry.

Quantitative Data Summary: Impact of PEG Chain Length on Reactivity

The following table provides illustrative data on how PEG chain length can impact the outcome of a hypothetical electrophilic bromination reaction on a PEGylated aniline, emphasizing the increase in para-selectivity due to steric hindrance.

| Substrate | Electrophile | Conditions | Yield (%) | Product Ratio (para:ortho) | Rationale |

| Aniline | Br₂ (1.1 eq), CCl₄ | 25°C, 1h | ~85% | 88 : 12 | The -NH₂ group is strongly activating, but some ortho product is formed. |

| PEG(2k)-Aniline | Br₂ (1.1 eq), CCl₄ | 25°C, 4h | ~80% | 95 : 5 | Steric hindrance from the 2k PEG chain begins to disfavor ortho attack. Reaction is slower. |

| PEG(5k)-Aniline | Br₂ (1.1 eq), CCl₄ | 25°C, 8h | ~78% | >99 : <1 | The larger 5k PEG chain provides significant steric shielding, making the reaction highly selective for the para position. |

| PEG(20k)-Aniline | Br₂ (1.1 eq), CCl₄ | 40°C, 12h | ~70% | >99 : <1 | Extreme steric hindrance requires more forcing conditions (heat) to achieve a reasonable reaction rate. Selectivity remains excellent.[8] |

Conclusion

For the drug development professional, PEGylation is not merely a tool for extending half-life but a sophisticated chemical strategy for modulating reactivity. The presence of a PEG chain on an aromatic aniline offers a predictable way to control reaction outcomes, primarily through steric shielding. It transforms a highly reactive, and sometimes problematic, functional group into a regioselective handle for further synthetic elaboration. By understanding the interplay of steric and electronic effects, researchers can leverage PEGylation to build complex molecular architectures with greater precision, facilitating the development of next-generation therapeutics and bioconjugates.

References

-

Hooker, J. M., Kovacs, E. W., & Francis, M. B. (2006). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. [Link]

-

Hooker, J. M., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society. [Link]

-

Carrico, Z. M., et al. (2007). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. Semantic Scholar. [Link]

-

Wei, Y., et al. (2012). Synthesis, characterization and self-assembly of PEG-aniline tetramer block copolymer. ResearchGate. [Link]

-

Conde, J., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC. [Link]

-

Wang, J., et al. (2019). Thermodynamic analysis of aniline adsorption on polyethylene terephthalate with polyethylene glycol. ResearchGate. [Link]

-

GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]

-

Bio-Synthesis Inc. (n.d.). Aniline Modified Oligonucleotide. Bio-Synthesis Inc. [Link]

-

DeFelippis, M. R., & Beals, J. M. (2012). Preparation and Characterization of PEGylated Amylin. PMC. [Link]

-

Xiang, J., et al. (2001). Effect of PEG segments on the microstructure and properties of poly(ethylene glycol)-grafted polyaniline. ResearchGate. [Link]

-

Mushtaq, I., et al. (2019). Tunable Self-Assembled Nanostructures of Electroactive PEGylated Tetra(Aniline) Based ABA Triblock Structures in Aqueous Medium. Frontiers in Chemistry. [Link]

-

Conde, J., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. ResearchGate. [Link]

-

ResearchGate. (n.d.). Scope of multi-reactive site aniline derivatives with PEG-400. ResearchGate. [Link]

-

Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. [Link]

-

Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution... Pearson+. [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]

-

Nicolas, J., & Tirelli, N. (2014). PEG–Peptide Conjugates. ACS Publications. [Link]

-

Wang, Y., et al. (2017). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC. [Link]

-

Mondal, P., & Jana, S. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network... ACS Omega. [Link]

-

Moghaddam, F. M., & Ayazi, Z. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. [Link]

-

Moreno, S., et al. (2023). A journey through the history of PEGylated drug delivery nanocarriers. PMC. [Link]

-

IDOSI Publications. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI. [Link]

-

ResearchGate. (2025). PEGylated Nanocarriers for Drug Delivery Applications. ResearchGate. [Link]

-

Aakash Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. NEET Coaching. [Link]

-

MDPI. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. [Link]

-

Al-Ahmady, Z. S., et al. (2019). Development of anisamide-targeted PEGylated gold nanorods to deliver epirubicin... International Journal of Nanomedicine. [Link]

-

Abu-Huwaij, R., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. PMC. [Link]

-

Mu, Q., et al. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase... PLOS One. [Link]

-

Al-Ghadban, S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends... PMC. [Link]

-

ResearchGate. (n.d.). The diazotization process. ResearchGate. [Link]

-

White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

MDPI. (2025). A Theoretical Study on the Influence of the Functional Group Electronic Effect on the Electron Mobility of Cross-Linked Polyethylene. MDPI. [Link]

-

Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]

-

LibreTexts Chemistry. (2024). 24.8: Reactions of Arylamines. LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

-

Scribd. (n.d.). Electrophilic Substitution Reaction of Aniline. Scribd. [Link]

-

ResearchGate. (n.d.). Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. ResearchGate. [Link]

- Google Patents. (n.d.). Process for the acylation of n,n-diallyl aniline.

-

Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

-

International Journal of Foundation for Modern Research (IJFMR). (2026). Cu-Catalyzed N-Arylation of Anilines with Phenylboronic Acids. IJFMR. [Link]

Sources

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 13. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. Diazotisation [organic-chemistry.org]

- 21. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Advanced Protocols for Amide Coupling Using 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline

Introduction & Mechanistic Rationale

The integration of polyethylene glycol (PEG) chains into small molecules and targeted degraders (PROTACs) is a cornerstone strategy in modern drug development to modulate pharmacokinetics, enhance aqueous solubility, and reduce immunogenicity. The molecule 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (commonly referred to as

However, coupling this PEGylated aniline with carboxylic acids presents a dual chemical challenge:

-

Electronic Deficiencies (Kinetics): While the para-alkoxy group provides some electron-donating resonance, the nitrogen lone pair remains delocalized into the aromatic

-system. This renders the aniline significantly less nucleophilic than aliphatic amines. Conventional coupling systems like EDC/NHS or DCC often result in sluggish kinetics, incomplete conversion, and competitive hydrolysis of the active ester . -

Amphiphilicity (Thermodynamics of Isolation): The triethylene glycol monomethyl ether (mPEG3) tail imparts high hydrophilicity. During standard aqueous workups, the resulting amide can act as a surfactant, causing severe emulsions or partitioning entirely into the aqueous phase, artificially lowering isolated yields.

To overcome these barriers, this guide details self-validating protocols utilizing high-efficiency coupling reagents: HATU (for rapid, high-yielding synthesis) and T3P (for scale-up and epimerization-prone substrates) .

Reagent Selection & Quantitative Metrics

To establish a rational basis for reagent selection, the following table synthesizes the quantitative performance metrics of various coupling strategies when applied to weakly nucleophilic anilines.

| Coupling System | Activation Intermediate | Typical Eq. (Reagent/Base) | Avg. Reaction Time | Expected Yield | Epimerization Risk | Primary Byproduct Removal Strategy |

| EDC / HOBt | OBt-active ester | 1.5 / 2.5 (DIPEA) | 18 - 24 h | 30 - 55% | Moderate | Aqueous wash |

| HATU | OAt-active ester | 1.2 / 2.5 (DIPEA) | 2 - 6 h | 75 - 95% | Low | Chromatography / LiCl wash |

| T3P (50% sol.) | Mixed anhydride | 1.5 / 3.0 (Pyridine) | 4 - 12 h | 80 - 95% | Very Low | Aqueous wash (Water-soluble) |

| POCl₃ | Acid Chloride | 1.1 / 3.0 (Pyridine) | 1 - 3 h | 70 - 90% | High | Evaporation / Basic wash |

Experimental Workflows & Mechanistic Pathways

Fig 2. HATU-mediated activation and coupling mechanism for PEG3-aniline.

Fig 1. Standardized workflow for PEGylated aniline amide coupling.

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for High Yield)

This protocol is designed for general discovery-scale synthesis where maximum conversion is required.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1.2 equiv)

- -Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous DMF or DCM (0.1 M relative to acid)

Step-by-Step Procedure:

-

Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

-

Add DIPEA, followed by portion-wise addition of HATU. Causality: Cooling prevents the thermal degradation of the highly reactive OAt-ester intermediate and minimizes potential racemization.

-

Stir the mixture at 0 °C for 15–30 minutes to ensure complete formation of the active ester.

-

Coupling: Add the PEG3-aniline dropwise or in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 6 hours.

-

Workup: Quench the reaction with water. Dilute with a large volume of Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated aqueous NaHCO₃ (1x), and saturated aqueous NaCl (brine, 1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

In-Process Control & Self-Validation:

-

Reaction Monitoring: Spot the reaction mixture on a TLC plate. The PEG3-aniline can be visualized using a Ninhydrin stain (turns brown/purple) or UV light (254 nm).

-

Mass Balance Check: After extraction, weigh the crude product. If the crude mass is <70% of the theoretical yield, the amphiphilic product has likely partitioned into the aqueous layer. Correction: Re-extract the combined aqueous layers using a 10% Methanol in DCM solution to break the hydration shell around the PEG chain.

Protocol B: T3P-Mediated Coupling (Optimized for Low Epimerization)

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

T3P (50% w/w solution in EtOAc) (1.5 equiv)

-

Pyridine (3.0 equiv)

-

Anhydrous EtOAc or DCM (0.2 M)

Step-by-Step Procedure:

-

Preparation: Suspend the carboxylic acid and PEG3-aniline in anhydrous EtOAc at room temperature.

-

Add Pyridine to the stirring suspension. Causality: Pyridine acts not only as a base but as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that facilitates attack by the unreactive aniline .

-

Activation/Coupling: Cool the mixture to 0 °C. Add the T3P solution dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 to 12 hours.

-

Workup: Dilute the mixture with additional EtOAc. Wash with water (2x). The T3P byproducts (water-soluble phosphonates) will partition cleanly into the aqueous phase.

-

Wash with saturated aqueous NaCl (brine) to force any residual PEGylated product into the organic phase. Dry over Na₂SO₄ and concentrate.

In-Process Control & Self-Validation:

-

LC-MS Validation: T3P reactions can sometimes form trace azlactone byproducts if the acid is highly sterically hindered. Confirm the mass of the desired product via LC-MS (ESI+) before proceeding to workup. The mPEG3 chain ionizes exceptionally well, providing a strong [M+H]+ signal.

Critical Parameters for PEGylated Substrates (Troubleshooting)

When working with this compound, the physical properties of the molecule often cause more failures than the coupling chemistry itself.

-

Emulsion Breaking: If an emulsion forms during the aqueous wash (a common occurrence due to the surfactant-like nature of the PEG-aromatic system), filter the entire biphasic mixture through a pad of Celite, or add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.

-

Phase Inversion: DCM/Water extractions can suffer from phase inversion if the aqueous layer becomes too dense with salts. If using heavy brine washes, switch the organic extraction solvent to EtOAc or 2-Methyltetrahydrofuran (2-MeTHF) to maintain a clear phase boundary.

References

-

Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, American Chemical Society, 2011.

-

"Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem, 2025.

-

Basavaprabhu, et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis." Synthesis, Georg Thieme Verlag, 2013.

-

"A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2015.

Application Note: Surface Functionalization with PEGylated Aniline Linkers

Introduction & Scope

Polyethylene glycol (PEG) functionalization is the gold standard for creating "stealth" surfaces that resist non-specific protein adsorption (fouling) while improving biocompatibility. While traditional silane or thiol chemistries are limited to specific substrates (glass or gold, respectively), PEGylated aniline linkers offer a versatile, substrate-independent alternative.

This guide details two distinct, high-performance mechanisms for utilizing PEG-aniline linkers:

-

Electrochemical/Spontaneous Diazonium Grafting: Converts the aniline moiety into a diazonium salt for robust, covalent attachment to carbon, metals, and semiconductors.

-